molecular formula C23H19ClN4O3S3 B12738829 1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-N-(4-ethoxyphenyl)-2,3-dihydro-5-methyl-3-oxo- CAS No. 96911-72-7

1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-N-(4-ethoxyphenyl)-2,3-dihydro-5-methyl-3-oxo-

Cat. No.: B12738829
CAS No.: 96911-72-7
M. Wt: 531.1 g/mol
InChI Key: JXBWFFBULZZUAM-UYRXBGFRSA-N
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Description

“1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-N-(4-ethoxyphenyl)-2,3-dihydro-5-methyl-3-oxo-” is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, chlorophenyl compounds, and thiazolidinone derivatives. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be explored for drug development, particularly for its potential to interact with specific biological targets and pathways.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-1-carbothioamide derivatives: Compounds with similar core structures but different substituents.

    Thiazolidinone derivatives: Compounds with the thiazolidinone ring system.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions and applications that may not be achievable with other compounds.

Properties

CAS No.

96911-72-7

Molecular Formula

C23H19ClN4O3S3

Molecular Weight

531.1 g/mol

IUPAC Name

2-[(Z)-[3-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-N-(4-ethoxyphenyl)-5-methyl-3-oxopyrazole-1-carbothioamide

InChI

InChI=1S/C23H19ClN4O3S3/c1-3-31-18-10-6-16(7-11-18)25-22(32)28-14(2)12-20(29)26(28)13-19-21(30)27(23(33)34-19)17-8-4-15(24)5-9-17/h4-13H,3H2,1-2H3,(H,25,32)/b19-13-

InChI Key

JXBWFFBULZZUAM-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=S)N2C(=CC(=O)N2/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2C(=CC(=O)N2C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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